3,6-Bis(4-methoxyphenyl)-2-(methylthio)thiopyranylium iodide

Description

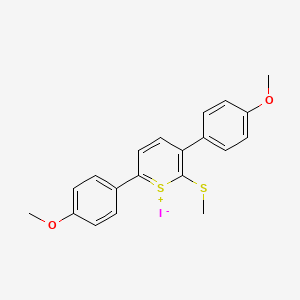

3,6-Bis(4-methoxyphenyl)-2-(methylthio)thiopyranylium iodide is a cationic heterocyclic compound featuring a thiopyranylium core substituted with two 4-methoxyphenyl groups at positions 3 and 6, a methylthio group at position 2, and an iodide counterion. The thiopyranylium ring, a six-membered sulfur-containing aromatic system with a positive charge, is stabilized by resonance and electron-donating substituents like methoxy groups.

Properties

Molecular Formula |

C20H19IO2S2 |

|---|---|

Molecular Weight |

482.4 g/mol |

IUPAC Name |

3,6-bis(4-methoxyphenyl)-2-methylsulfanylthiopyrylium;iodide |

InChI |

InChI=1S/C20H19O2S2.HI/c1-21-16-8-4-14(5-9-16)18-12-13-19(24-20(18)23-3)15-6-10-17(22-2)11-7-15;/h4-13H,1-3H3;1H/q+1;/p-1 |

InChI Key |

SETCLCCKDZENTE-UHFFFAOYSA-M |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C([S+]=C(C=C2)C3=CC=C(C=C3)OC)SC.[I-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Bis(4-methoxyphenyl)-2-(methylthio)thiopyranylium iodide typically involves multi-step organic reactions. The process begins with the preparation of the thiopyranylium core, followed by the introduction of methoxyphenyl and methylthio substituents. Common reagents used in these reactions include methoxybenzene derivatives and methylthiol compounds. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring the purity of the final product, and implementing cost-effective production techniques. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

3,6-Bis(4-methoxyphenyl)-2-(methylthio)thiopyranylium iodide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiopyranylium core to a more reduced state.

Substitution: The methoxy and methylthio groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

3,6-Bis(4-methoxyphenyl)-2-(methylthio)thiopyranylium iodide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

Industry: Used in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 3,6-Bis(4-methoxyphenyl)-2-(methylthio)thiopyranylium iodide involves its interaction with molecular targets through its thiopyranylium core and substituents. The compound can form stable complexes with various biomolecules, influencing their function and activity. The pathways involved may include electron transfer processes and the modulation of enzyme activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 3,6-bis(4-methoxyphenyl)-2-(methylthio)thiopyranylium iodide can be contextualized by comparing it to three classes of compounds: (1) thiopyranylium derivatives with varying substituents, (2) heterocycles containing methylthio groups, and (3) aryl-substituted systems in optoelectronic applications.

Structural Analogs: Thiopyranylium Salts

Thiopyranylium salts are understudied in the provided evidence, but general trends in heterocyclic chemistry suggest:

- Substituent Effects : The 4-methoxyphenyl groups in the target compound likely increase electron density and stability compared to unsubstituted thiopyranylium salts. For example, replacing methoxy with electron-withdrawing groups (e.g., nitro) would reduce resonance stabilization and solubility.

- Counterion Influence : The iodide counterion may facilitate solubility in polar solvents compared to larger or less-polar counterions (e.g., tetrafluoroborate), which are common in ionic liquids.

Functional Group Analogs: Methylthio-Containing Heterocycles

The methylthio group in the target compound differs in reactivity compared to analogs like 2-(methylthio)pyrimidin-4(3H)-one (PBN-I) :

- Electronic Environment: In PBN-I, the methylthio group is part of a neutral pyrimidinone ring, whereas in the target compound, it resides on a positively charged thiopyranylium ring. This difference may alter nucleophilic substitution rates or oxidation susceptibility.

Application-Relevant Analogs: Aryl-Substituted Systems

While the target compound’s applications are unspecified, comparisons can be drawn to aryl-substituted systems in optoelectronics:

- V1036: This carbazole-based molecule with bis(4-methoxyphenyl)amino groups is used in perovskite solar cells (PSCs) for hole transport . The 4-methoxyphenyl groups in both compounds enhance electron-donating capacity, but V1036’s phosphonic acid moiety enables surface anchoring, a feature absent in the target compound.

- MeO-2PACz: Another carbazole derivative with methoxy groups, it demonstrates how electron-donating substituents improve charge transport in PSCs . The target compound’s cationic nature may offer unique interfacial properties in analogous applications.

Data Table: Comparative Analysis

Key Research Findings and Implications

Synthetic Pathways : The methylthio group in the target compound could be synthesized via alkylation analogous to PBN-I’s synthesis using methyl iodide .

Electronic Properties: The 4-methoxyphenyl groups likely redshift absorption spectra compared to non-aryl-substituted thiopyranylium salts, a trait critical for light-harvesting applications.

Stability : The iodide counterion may improve stability in humid environments compared to hygroscopic salts (e.g., triflate), though experimental validation is needed.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.